![molecular formula C13H17N5O2 B12608972 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol CAS No. 648881-80-5](/img/structure/B12608972.png)
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol is a complex organic compound featuring a purine base with a cyclopropylamino group and a pent-3-ene-1,2-diol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a purine derivative, which undergoes a series of reactions including cyclopropylamination, alkylation, and diol formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group and the purine base allow it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with various substituents, such as:
- 6-(Cyclopropylamino)-9H-purine
- 5-(Cyclopropylamino)-9H-purine-2,3-diol
- 5-(Cyclopropylamino)-9H-purine-3-ene-1,2-diol
Uniqueness
What sets 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol apart is its unique combination of a cyclopropylamino group and a pent-3-ene-1,2-diol side chain. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648881-80-5 |
|---|---|
Molecular Formula |
C13H17N5O2 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
5-[6-(cyclopropylamino)purin-9-yl]pent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H17N5O2/c19-6-10(20)2-1-5-18-8-16-11-12(17-9-3-4-9)14-7-15-13(11)18/h1-2,7-10,19-20H,3-6H2,(H,14,15,17) |
InChI Key |
TUTGPLQQQIVOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)CC=CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


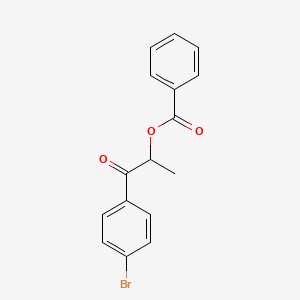
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
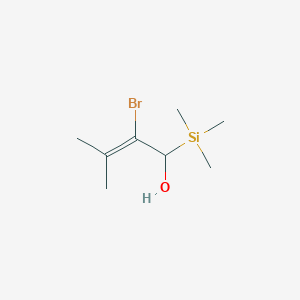
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)


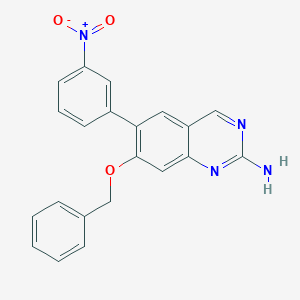
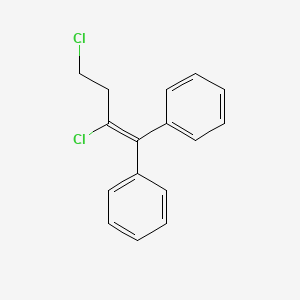
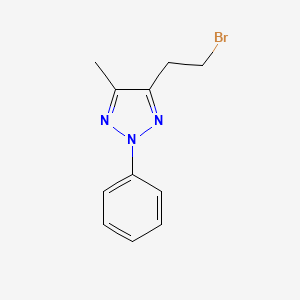
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
